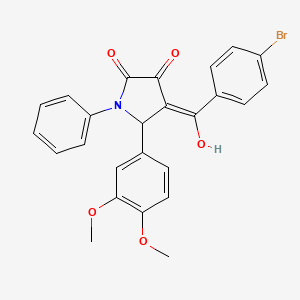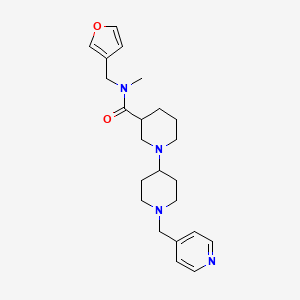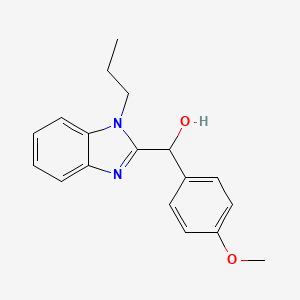
1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of science.
Wirkmechanismus
1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione exerts its biological effects through the inhibition of pro-inflammatory cytokines and the activation of antioxidant enzymes. It also modulates the expression of various genes involved in the regulation of cell signaling pathways, which ultimately leads to the activation of neuroprotective mechanisms.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to exhibit a wide range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and apoptosis. It has also been shown to enhance the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages as a research tool, including its high potency, selectivity, and specificity. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and expertise for its handling and administration.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in various diseases, and the elucidation of its molecular mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration regimen for 1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione in various experimental settings.
Conclusion:
In conclusion, 1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a promising research tool with potential therapeutic applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research is needed to fully elucidate the potential of 1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a therapeutic agent.
Synthesemethoden
1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through a multistep reaction involving the condensation of 4-methoxybenzaldehyde and 2-thiophenecarboxaldehyde with barbituric acid in the presence of a base catalyst. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxybenzyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Eigenschaften
IUPAC Name |
(5E)-1-[(4-methoxyphenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-12-6-4-11(5-7-12)10-19-16(21)14(15(20)18-17(19)22)9-13-3-2-8-24-13/h2-9H,10H2,1H3,(H,18,20,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACNJSXDFNCSPX-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-[(4-methoxyphenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)



![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)


![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-furoate](/img/structure/B5295251.png)
![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)
![3-[(4-methylbenzyl)thio]-2(1H)-quinoxalinone](/img/structure/B5295266.png)
![N-(3-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-methyl-3-oxopropyl)acetamide](/img/structure/B5295267.png)
![N-isopropyl-1-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5295278.png)
![1-[3-(4-bromophenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5295300.png)